9-Piperazino ofloxacin, (S)-

Übersicht

Beschreibung

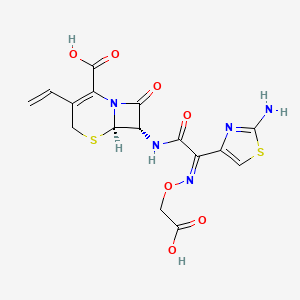

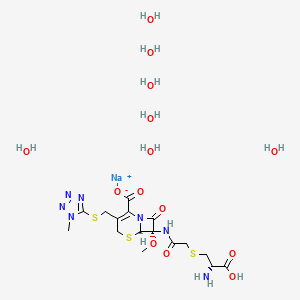

9-Piperazino ofloxacin, (S)-, is a compound with the molecular formula C18H20FN3O4 . It is a racemic mixture .

Synthesis Analysis

The synthesis of piperazines involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The molecular structure of 9-Piperazino ofloxacin, (S)-, is represented by the formula C18H20FN3O4 . The average mass is 361.367 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Piperazino ofloxacin, (S)-, include a density of 1.5±0.1 g/cm3, boiling point of 588.1±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, and a flash point of 309.5±30.1 °C . The compound has 7 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Chemical Properties

9-Piperazino Ofloxacin, (S)-, is a chemical compound with the molecular formula C18H20FN3O4 . It has an average mass of 361.367 Da and a monoisotopic mass of 361.143799 Da .

Photodegradation Studies

One of the significant applications of 9-Piperazino Ofloxacin is in the field of photodegradation studies. Researchers have used this compound to investigate the metabolites of ciprofloxacin (CIP) and ofloxacin (OFL) antibiotics formed during photooxidation under sunlight .

Environmental Impact Studies

This compound is also used in environmental impact studies. The presence of fluoroquinolones antibiotics (FQs) like ciprofloxacin (CIP), ofloxacin (OFL), moxifloxacin (MOX), and norfloxacin (NOR) in natural waters and wastewaters around the world is a concern. These antibiotics can induce transcriptional changes in microbial communities, contributing to the development of resistant bacteria and genes .

Antibacterial Activity

9-Piperazino Ofloxacin, (S)-, belongs to the fluoroquinolones group of antibiotics, which are widely used to treat infections due to their potent antibacterial activity against gram-positive and gram-negative bacteria .

Water Treatment Studies

The compound is used in water treatment studies. Since fluoroquinolones are only weakly biodegradable, researchers are looking for efficient ways to eliminate these antibiotics from water .

Nano Composite Preparation

In some studies, a Nano Graphene Oxide Magnetite (Nano-GO/M) composite was prepared and characterized to investigate the metabolites of CIP and OFL antibiotics formed during photooxidation under sunlight .

Wirkmechanismus

Target of Action

The primary target of 9-Piperazino Ofloxacin, (S)-, also known as 27UD9BY435, is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial agents .

Mode of Action

9-Piperazino Ofloxacin, (S)-, interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This halts DNA replication, thereby inhibiting the growth and multiplication of bacteria . The compound also acts on topoisomerase IV, another enzyme that plays a key role in bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

It is generally known that fluoroquinolones, the class of antibiotics to which this compound belongs, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The molecular and cellular effects of the action of 9-Piperazino Ofloxacin, (S)-, involve the disruption of DNA replication in bacteria, leading to the inhibition of bacterial growth and multiplication . This results in the effective treatment of various bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Piperazino Ofloxacin, (S)-. For instance, the pH of the solution can affect the degradation of the compound . Additionally, the presence of solar energy can enhance the degradation of the compound, making it an environmentally friendly and cost-effective way of removing pharmaceuticals in water .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170613 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178912-62-4 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)